PF-06471553

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

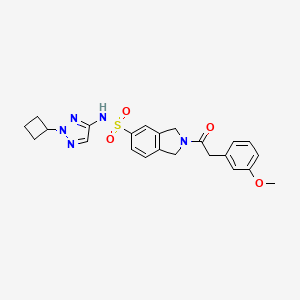

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXCLNMCJWKTAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PF-06471553: A Technical Guide to a Novel Hematopoietic Progenitor Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06471553 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a crucial negative regulator of T-cell activation, thereby dampening anti-tumor immune responses. By inhibiting HPK1, this compound effectively removes this intrinsic brake on the immune system, leading to enhanced T-cell receptor (TCR) signaling, increased cytokine production, and ultimately, a more robust anti-tumor immune response. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the underlying signaling pathways, quantitative data from key experiments, and the methodologies employed in its preclinical characterization.

Introduction to HPK1: A Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of immune cell function.[1][2] Its expression is primarily restricted to hematopoietic lineages, including T-cells, B-cells, and dendritic cells (DCs).[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, leading to an attenuation of the T-cell activation signal. This negative feedback loop limits the magnitude and duration of the immune response, a mechanism that can be exploited by tumors to evade immune surveillance. Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, establishing it as a promising target for cancer immunotherapy.[2][3]

The Molecular Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the HPK1 kinase domain. By binding to the active site, it prevents the phosphorylation of HPK1's downstream substrates, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

The canonical signaling pathway following TCR activation involves the formation of a complex signaling cascade. A key event in the negative regulation of this pathway is the HPK1-mediated phosphorylation of SLP-76 at the serine 376 residue.[2] This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 effectively dismantles the signaling complex and terminates the T-cell activation signal.

This compound, by inhibiting HPK1, prevents the initial phosphorylation of SLP-76 at Ser376. This preserves the integrity of the SLP-76-centered signaling complex, allowing for sustained downstream signaling, which manifests as enhanced T-cell activation and effector functions.

Signaling Pathway Diagram

Quantitative Data

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following tables represent typical data for a potent and selective HPK1 inhibitor.

Table 1: In Vitro Potency

| Parameter | Value | Description |

| HPK1 IC50 | < 10 nM | Concentration required for 50% inhibition of HPK1 enzymatic activity in a biochemical assay. |

| HPK1 Ki | < 5 nM | Binding affinity of the inhibitor to the HPK1 kinase domain. |

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition @ 1 µM | Notes |

| HPK1 | > 99% | Target kinase |

| MAP4K2 (GCK) | < 20% | High selectivity over a closely related kinase. |

| MAP4K3 (GLK) | < 15% | High selectivity. |

| MAP4K4 (HGK) | < 10% | High selectivity. |

| Panel of >300 Kinases | < 50% inhibition | Demonstrates broad selectivity across the kinome. |

Table 3: Cellular Activity

| Assay | Parameter | Value |

| Jurkat T-Cell IL-2 Production | EC50 | < 100 nM |

| Primary Human T-Cell IFN-γ Production | EC50 | < 200 nM |

| T-Cell Proliferation Assay | EC50 | < 250 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of an HPK1 inhibitor like this compound.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on HPK1 enzymatic activity.

Methodology:

-

Reagents: Recombinant human HPK1 enzyme, ATP, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), kinase buffer, and the test compound.

-

Procedure:

-

The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

-

Recombinant HPK1 enzyme is incubated with the test compound for a predefined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Jurkat T-Cell Activation Assay (IL-2 Measurement)

Objective: To assess the effect of the compound on T-cell activation in a cellular context by measuring the production of Interleukin-2 (IL-2).

Methodology:

-

Cell Line: Jurkat T-cells.

-

Procedure:

-

Jurkat cells are seeded in a 96-well plate.

-

Cells are pre-incubated with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

T-cell activation is stimulated by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

-

The cells are incubated for a further period (e.g., 16-24 hours) to allow for IL-2 production.

-

The cell culture supernatant is collected.

-

The concentration of IL-2 in the supernatant is measured using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

-

Data Analysis: The amount of IL-2 produced at each compound concentration is normalized to the stimulated control (DMSO). The EC50 value is calculated using a non-linear regression model.

Western Blot for Phospho-SLP-76

Objective: To directly measure the inhibition of HPK1-mediated phosphorylation of its downstream target, SLP-76, in a cellular setting.

Methodology:

-

Cell Line: Jurkat T-cells or primary human T-cells.

-

Procedure:

-

Cells are treated with the test compound as described in the Jurkat T-cell activation assay.

-

Following stimulation with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes), the cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

The protein concentration of the cell lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SLP-76 (Ser376).

-

A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total SLP-76 to ensure equal protein loading.

-

-

Data Analysis: The intensity of the phospho-SLP-76 band is quantified and normalized to the total SLP-76 band intensity.

Mandatory Visualizations

Experimental Workflow for Cellular Assays

Logical Relationship of Mechanism

Conclusion

This compound represents a promising therapeutic agent in the field of immuno-oncology. Its mechanism of action, centered on the potent and selective inhibition of HPK1, offers a targeted approach to augmenting the body's natural anti-tumor immune response. By preventing the HPK1-mediated negative regulation of T-cell signaling, this compound restores and enhances the ability of T-cells to recognize and eliminate cancer cells. The preclinical data, characterized by robust in vitro and cellular activity, underscore the potential of this compound as a novel cancer immunotherapy. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

PF-06471553: A Selective MGAT3 Inhibitor for Research and Drug Development

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of PF-06471553, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MGAT3. This document details the inhibitor's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction to MGAT3 and this compound

Monoacylglycerol Acyltransferase 3 (MGAT3), an integral membrane enzyme, plays a crucial role in the synthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG).[1][2] The inhibition of TAG biosynthetic enzymes is a promising therapeutic strategy for metabolic diseases such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][2] this compound, an isoindoline-5-sulfonamide, is the first reported selective small molecule inhibitor of MGAT3, demonstrating high in vitro potency and cellular efficacy.[1][2]

Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| MGAT3 | 92 |

Table 2: Cellular Efficacy of this compound in HEK-293 Cells

| Parameter | Value (nM) |

| IC50 | 205 |

Table 3: In Vitro Selectivity of this compound

| Enzyme | IC50 (µM) | Fold Selectivity over MGAT3 |

| DGAT1 | >50 | >543 |

| DGAT2 | >100 | >1087 |

| MGAT1 | 14.9 | 162 |

| MGAT2 | 19.8 | 215 |

Signaling Pathway and Experimental Workflows

MGAT3 in the N-Glycan Biosynthesis Pathway

MGAT3, also known as N-acetylglucosaminyltransferase-III (GnT-III), is a key enzyme in the N-glycan biosynthesis pathway. It catalyzes the addition of a "bisecting" N-acetylglucosamine (GlcNAc) to the core mannose of N-glycans. This action is significant as the presence of a bisecting GlcNAc can inhibit the action of other glycosyltransferases, thereby regulating the branching of N-glycans. The addition of a bisecting GlcNAc by MGAT3 and the addition of a β1-6 linked GlcNAc by MGAT5 are mutually exclusive.[3]

Caption: MGAT3's role in N-glycan biosynthesis and its inhibition by this compound.

Experimental Workflow: In Vitro MGAT3 Inhibition Assay

The following diagram illustrates the general workflow for assessing the in vitro inhibitory activity of this compound against MGAT3.

Caption: General workflow for the in vitro MGAT3 inhibition assay.

Experimental Workflow: In Vivo Efficacy Study in hMGAT3 Transgenic Mice

This diagram outlines the workflow for evaluating the in vivo efficacy of this compound in a humanized mouse model.

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro MGAT3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MGAT3.

Materials:

-

Recombinant human MGAT3 enzyme

-

1-monopalmitoyl-rac-glycerol (MAG)

-

Palmitoyl-CoA

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL BSA)

-

This compound

-

DMSO (for compound dilution)

-

96-well plates

-

Scintillation vials and cocktail

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

-

In a 96-well plate, add a small volume of each diluted compound solution. Include a DMSO-only control.

-

Prepare the reaction mixture in the assay buffer containing the MGAT3 enzyme and MAG.

-

Initiate the enzymatic reaction by adding radiolabeled [1-14C]Palmitoyl-CoA to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/water).

-

Extract the lipid products by adding heptane and water, followed by vortexing and centrifugation.

-

Transfer an aliquot of the organic (heptane) phase containing the radiolabeled diacylglycerol (DAG) product to a scintillation vial.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular MGAT3 Inhibition Assay in HEK-293 Cells

Objective: To assess the cellular potency of this compound in inhibiting MGAT3 activity in a human cell line.

Materials:

-

HEK-293 cells stably overexpressing human MGAT3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DGAT1 inhibitor (e.g., PF-04620110)

-

DGAT2 inhibitor (e.g., PF-06424439)

-

[1,3-14C]glycerol

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

-

Phosphorimager or autoradiography film

Procedure:

-

Plate the HEK-293-hMGAT3 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the DGAT1 and DGAT2 inhibitors for a specified time (e.g., 1 hour) to isolate the MGAT3 pathway.

-

Treat the cells with various concentrations of this compound for another specified period (e.g., 1 hour).

-

Add [1,3-14C]glycerol to the cell culture medium and incubate for a further period (e.g., 4 hours) to allow for its incorporation into lipids.

-

Wash the cells with ice-cold PBS and lyse them.

-

Extract the total lipids from the cell lysates using a suitable solvent system (e.g., chloroform/methanol).

-

Dry the lipid extracts and resuspend them in a small volume of solvent.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate the different lipid species (e.g., triacylglycerol, diacylglycerol, phospholipids).

-

Visualize and quantify the radiolabeled triacylglycerol (TAG) spots using a phosphorimager or by autoradiography.

-

Calculate the percent inhibition of [1,3-14C]glycerol incorporation into TAG for each concentration of this compound.

-

Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Assessment of MGAT3 Inhibition in hMGAT3 Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in inhibiting MGAT3-mediated triacylglycerol synthesis in a relevant animal model.

Materials:

-

Transgenic mice expressing human MGAT3 (hMGAT3 mice)

-

Wild-type littermate control mice

-

This compound

-

DGAT1 and DGAT2 inhibitors

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Glycerol-d5 (deuterium-labeled glycerol)

-

LC-MS/MS system

Procedure:

-

Fast the hMGAT3 transgenic mice and wild-type controls overnight.

-

Administer the vehicle, this compound, a combination of DGAT1 and DGAT2 inhibitors, or a combination of all three inhibitors to the respective groups of mice via oral gavage.

-

After a specified pre-treatment time (e.g., 1 hour), administer glycerol-d5 orally to all mice.

-

Collect blood samples at various time points post-glycerol-d5 administration (e.g., 0.5, 1, 2, 4 hours).

-

Euthanize the mice at the final time point and collect liver tissue.

-

Extract total lipids from the plasma and liver homogenates.

-

Analyze the lipid extracts using LC-MS/MS to measure the amount of glycerol-d5 incorporated into triolein (a major TAG species).

-

Calculate the extent of inhibition of glycerol-d5 incorporation into triolein in the treated groups compared to the vehicle-treated group in the hMGAT3 mice.

-

Assess the effect of the treatments in wild-type mice to confirm the specificity for human MGAT3.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of MGAT3. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other MGAT3 inhibitors.

References

PF-06471553: A Potent and Selective Inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent, selective, and orally available small molecule inhibitor of monoacylglycerol acyltransferase 3 (MGAT3).[1][2][3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. It is intended for researchers and professionals in drug development exploring the therapeutic potential of targeting triacylglycerol synthesis pathways.

Core Function and Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of MGAT3, an integral membrane enzyme involved in the synthesis of triacylglycerol (TAG).[2] MGAT3 catalyzes the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG) to generate DAG and TAG, respectively.[2] By inhibiting MGAT3, this compound effectively blocks these key steps in the TAG synthesis pathway. This mechanism of action makes it a valuable tool for studying the physiological role of MGAT3 in lipid homeostasis and a potential therapeutic agent for metabolic diseases.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against MGAT3 and other related acyltransferases.

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC50 (nM) |

| MGAT3 | 92 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Selectivity of this compound

| Target Enzyme | IC50 (µM) | Fold Selectivity over MGAT3 |

| DGAT1 | >50 | >160 |

| DGAT2 | >100 | >160 |

| MGAT1 | 14.9 | >160 |

| MGAT2 | 19.8 | >160 |

Data sourced from MedchemExpress.[1]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| HEK-293 | Inhibition of human MGAT3 expressed in HEK-293 cells, assessed as the effect on the incorporation of [1,3-14C] glycerol into TAG. | 205 |

Data sourced from MedchemExpress.[5]

Experimental Protocols

In Vitro MGAT3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MGAT3.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing human MGAT3 is prepared from a suitable expression system (e.g., Sf9 insect cells).

-

Reaction Mixture: The assay is typically performed in a buffer containing a defined concentration of the MGAT3 enzyme, a monoacylglycerol substrate (e.g., 1-monooleoyl-rac-glycerol), and a fatty acyl-CoA donor (e.g., oleoyl-CoA).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the acyl-CoA substrate and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution.

-

Product Detection: The amount of diacylglycerol or triacylglycerol produced is quantified, often using a radiolabeled substrate and subsequent detection by liquid scintillation counting or by mass spectrometry.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular MGAT3 Inhibition Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

-

Cell Culture: HEK-293 cells overexpressing human MGAT3 are cultured under standard conditions.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound. To assess the specific contribution of MGAT3, inhibitors of DGAT1 (e.g., PF-04620110) and DGAT2 (e.g., PF-06424439) are also included.[5]

-

Substrate Addition: A radiolabeled precursor for TAG synthesis, such as [1,3-14C] glycerol, is added to the culture medium.[5]

-

Incubation: The cells are incubated for a period to allow for the incorporation of the labeled substrate into TAG.

-

Lipid Extraction: Cellular lipids are extracted using a suitable organic solvent system.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled TAG is quantified.[5]

-

Data Analysis: The IC50 value is determined by analyzing the concentration-dependent inhibition of TAG synthesis.

In Vivo Evaluation in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound.

Methodology:

-

Animal Model: A transgenic mouse model expressing the human MOGAT3 gene is used, as rodents do not naturally express this gene.[2]

-

Drug Administration: this compound is administered orally (p.o.) to the hMGAT3 mice.[1] To isolate the effect of MGAT3 inhibition, the compound is often co-administered with DGAT1 and DGAT2 inhibitors.[2]

-

Tracer Administration: A stable isotope-labeled glycerol, such as glycerol-d5, is administered to trace its incorporation into triolein.[1]

-

Sample Collection: Blood or tissue samples are collected at specified time points after drug and tracer administration.

-

Lipid Analysis: The amount of glycerol-d5 incorporated into triolein is quantified using mass spectrometry.

-

Data Analysis: The reduction in labeled triolein in the this compound-treated group compared to the vehicle control group is determined.

Visualizations

Signaling Pathway

Caption: Inhibition of the MGAT3-mediated triacylglycerol synthesis pathway by this compound.

Experimental Workflow

Caption: Workflow for the in vivo evaluation of this compound in a humanized mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Acyltransferase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Acyltransferase 抑制剂 | MCE [medchemexpress.cn]

Target Validation of PF-06471553 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including insulin resistance, type 2 diabetes, dyslipidemia, and hepatic steatosis, represent a significant global health challenge. A promising therapeutic strategy involves the inhibition of enzymes in the triacylglycerol (TAG) biosynthetic pathway. This guide focuses on the target validation of PF-06471553, a potent and selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3), an integral membrane enzyme that plays a key role in the synthesis of diacylglycerol (DAG) and TAG.[1] This document provides a comprehensive overview of the preclinical data supporting MGAT3 as a valid target in metabolic diseases, with a specific focus on the pharmacological profile of this compound. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are included to facilitate a deeper understanding for research and development professionals.

Introduction: The Role of MGAT3 in Metabolic Disease

Monoacylglycerol acyltransferase (MGAT) enzymes catalyze the acylation of monoacylglycerol to diacylglycerol, a crucial step in the synthesis of triacylglycerols.[2][3][4] There are three known isoforms of MGAT: MGAT1, MGAT2, and MGAT3, each with distinct tissue distributions and physiological roles.[2] While MGAT1 is primarily found in the intestine and MGAT2 in the liver and adipose tissue, MGAT3 has a broader distribution.[2]

Elevated MGAT activity is implicated in the pathophysiology of metabolic disorders. The accumulation of DAG, the product of MGAT activity, has been linked to the development of insulin resistance.[5] Furthermore, increased expression of MGAT genes has been observed in the livers of insulin-resistant human subjects with nonalcoholic fatty liver disease (NAFLD).[5] Specifically, MGAT3 expression is elevated in patients with NAFLD and decreases following weight loss induced by gastric bypass surgery, suggesting a significant role for this isoform in obesity-related hepatic insulin resistance.[3] The inhibition of MGAT3 is therefore a compelling therapeutic strategy to reduce the synthesis of DAG and subsequently TAG, potentially mitigating fat accumulation and improving insulin sensitivity.[2]

Quantitative Data for this compound

This compound (also known as isoindoline-5-sulfonamide 6f) is a potent, selective, and orally available small molecule inhibitor of MGAT3.[1] The key in vitro potency of this compound is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound | Human MGAT3 | Biochemical Assay | 92 | Selective over other acyltransferases | [1] |

Experimental Protocols

In Vitro MGAT3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MGAT3.

Principle: The assay measures the enzymatic activity of MGAT3, which catalyzes the transfer of an acyl group from an acyl-CoA donor to a monoacylglycerol substrate to form diacylglycerol. The inhibitory effect of this compound is quantified by measuring the reduction in product formation. A fluorescently-labeled oligosaccharide acceptor can be used for sensitive detection.

Materials:

-

Recombinant human MGAT3 enzyme

-

Monoacylglycerol substrate (e.g., 1-oleoyl-rac-glycerol)

-

Acyl-CoA donor (e.g., oleoyl-CoA)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing bovine serum albumin and other necessary co-factors)

-

Detection Reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)

-

96- or 384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Add the assay buffer to the microplate wells.

-

Add the test compound dilutions to the respective wells. Include vehicle-only controls (for 0% inhibition) and a control without enzyme (for background).

-

Add the MGAT3 enzyme to all wells except the background control.

-

Initiate the enzymatic reaction by adding the monoacylglycerol and acyl-CoA substrates.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Inhibition of Triacylglycerol Synthesis in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting the incorporation of a stable isotope-labeled glycerol into triacylglycerol in a relevant animal model.

Rationale: The gene encoding MGAT3 (MOGAT3) is present in higher mammals and humans but not in rodents. Therefore, a transgenic mouse model expressing human MOGAT3 is required to assess the in vivo activity of a human MGAT3 inhibitor.[1]

Animal Model: Transgenic mice expressing the complete human MOGAT3 gene.

Materials:

-

This compound

-

Vehicle for oral administration

-

Deuterium-labeled glycerol (D-glycerol)

-

Inhibitors of diacylglycerol acyltransferases 1 and 2 (DGAT1 and DGAT2)

Procedure:

-

House the human MOGAT3 transgenic mice under standard conditions with ad libitum access to food and water.

-

Administer a combination of DGAT1 and DGAT2 inhibitors to the mice. This is done to isolate the contribution of the MGAT pathway to TAG synthesis.

-

Administer this compound or vehicle orally to the mice.

-

After a predetermined time, administer deuterium-labeled glycerol to the mice.

-

At a specified time point after D-glycerol administration, collect blood and/or tissue samples (e.g., liver).

-

Extract lipids from the collected samples using a standard method (e.g., Folch extraction with chloroform and methanol).

-

Isolate the triacylglycerol fraction from the lipid extract.

-

Analyze the incorporation of deuterium into the glycerol backbone of the TAGs using mass spectrometry (e.g., LC-MS/MS).

-

Compare the level of deuterium incorporation in the TAGs of the this compound-treated group to the vehicle-treated group to determine the extent of in vivo target engagement and inhibition of TAG synthesis.

Visualizations

Signaling and Experimental Diagrams

Caption: The MGAT3-mediated pathway of triacylglycerol synthesis and its inhibition by this compound.

Caption: Workflow for the in vivo validation of this compound in a humanized mouse model.

Conclusion

The preclinical data strongly support the validation of MGAT3 as a therapeutic target for metabolic diseases. The selective and potent inhibition of MGAT3 by this compound, demonstrated through both in vitro and in vivo studies, provides a solid foundation for further development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of MGAT3 inhibitors and their potential to address the significant unmet medical needs in the management of metabolic disorders. The availability of a specific chemical tool like this compound and a relevant humanized animal model will be instrumental in further dissecting the physiological role of MGAT3 in lipid homeostasis and its contribution to disease.[1]

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 5. Enzyme assay of N-acetylglucosaminyltransferase-III (GnT-III, MGAT3) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Role of Monoacylglycerol Acyltransferase 3 (MGAT3) with PF-06471553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol Acyltransferase 3 (MGAT3), also known as MOGAT3, is an integral membrane enzyme that plays a crucial role in lipid metabolism. Specifically, it catalyzes the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG) and can also be involved in the subsequent conversion of DAG to triacylglycerol (TAG).[1][2] This function positions MGAT3 as a key player in the absorption of dietary fats and the regulation of lipid homeostasis. Dysregulation of MGAT3 activity has been implicated in metabolic disorders such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][3]

This technical guide provides an in-depth overview of the investigation of MGAT3's role using the potent and selective small molecule inhibitor, PF-06471553.[1][4] The document will detail the function of MGAT3, the characteristics of this compound, quantitative data on its inhibitory effects, and the experimental protocols utilized for its characterization.

MGAT3 Function and Signaling Pathway

MGAT3 is primarily involved in the monoacylglycerol pathway of triacylglycerol synthesis, which is a major route for the absorption of dietary fat in the intestine. The enzyme is an integral component of the endoplasmic reticulum membrane.[5] The gene encoding MGAT3, MOGAT3, is found in higher mammals, including humans, but is a pseudogene in mice.[1][6]

The core function of MGAT3 is to catalyze the following reaction:

2-Monoacylglycerol + Acyl-CoA → 1,2-Diacylglycerol + CoA-SH

This diacylglycerol can then be further acylated to form triacylglycerol. By catalyzing this step, MGAT3 contributes to the overall synthesis of TAG, which is essential for energy storage and transport. Elevated levels of triglycerides are associated with an increased risk of cardiovascular diseases.[2]

This compound: A Selective MGAT3 Inhibitor

This compound is a potent, selective, and orally available small molecule inhibitor of MGAT3.[4][7][8] Its discovery has provided a valuable chemical tool to dissect the physiological function of MGAT3 and its role in lipid homeostasis.[1]

Quantitative Data: In Vitro and Cellular Potency of this compound

The inhibitory activity of this compound against MGAT3 and other related enzymes has been quantitatively assessed, demonstrating its high potency and selectivity.

| Enzyme | IC50 (nM) | Selectivity over MGAT3 |

| MGAT3 | 92 | - |

| MGAT1 | 14,900 | >160-fold |

| MGAT2 | 19,800 | >215-fold |

| DGAT1 | >50,000 | >540-fold |

| DGAT2 | >100,000 | >1080-fold |

Data sourced from MedchemExpress and a 2015 publication on the discovery of this compound.[1][4]

In a cellular context, this compound exhibits inhibitory activity against human MGAT3 expressed in HEK-293 cells with an IC50 of 205 nM.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MGAT3 and the effects of its inhibitors. Below are key experimental protocols.

In Vitro MGAT3 Enzyme Assay

This assay is designed to measure the enzymatic activity of MGAT3 in a cell-free system.

Materials:

-

Recombinant human MGAT3 enzyme

-

2-monooleoylglycerol (substrate)

-

[14C]Oleoyl-CoA (co-substrate, radiolabeled)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and co-factors)

-

This compound or other test compounds

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, 2-monooleoylglycerol, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding recombinant MGAT3 enzyme.

-

Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids from the reaction mixture.

-

Separate the radiolabeled diacylglycerol product from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Cellular MGAT3 Activity Assay

This assay measures the activity of MGAT3 within a cellular environment.

Materials:

-

HEK-293 cells stably expressing human MGAT3

-

Cell culture medium and reagents

-

[1,3-14C]glycerol (radiolabeled precursor)

-

This compound or other test compounds

-

Inhibitors for DGAT1 (e.g., PF-04620110) and DGAT2 (e.g., PF-06424439) to isolate MGAT3 activity

-

Lysis buffer

-

TLC plates and solvent system

-

Phosphorimager or scintillation counter

Protocol:

-

Plate the HEK-293 cells expressing human MGAT3 in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the DGAT1 and DGAT2 inhibitors to block the downstream conversion of DAG to TAG.

-

Treat the cells with various concentrations of this compound.

-

Add [1,3-14C]glycerol to the cell culture medium and incubate for a specific period to allow for its incorporation into lipids.

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse the cells.

-

Extract the total lipids from the cell lysates.

-

Separate the lipid species (including radiolabeled DAG) by TLC.

-

Visualize and quantify the radiolabeled DAG using a phosphorimager or by scraping the corresponding bands and using a scintillation counter.

-

Determine the cellular IC50 of this compound for MGAT3 inhibition.[9]

In Vivo Studies in a Humanized Mouse Model

Due to the absence of a functional Mogat3 gene in mice, a transgenic mouse model expressing the complete human MOGAT3 gene was developed to evaluate the in vivo effects of this compound.[1]

Experimental Design:

-

Animals: Transgenic mice expressing human MOGAT3 (hMGAT3) and wild-type littermates.

-

Treatment: Oral administration of this compound. To further isolate the effect on MGAT3, a combination of DGAT1 and DGAT2 inhibitors can also be administered.

-

Tracer: Administration of deuterium-labeled glycerol (glycerol-d5) to trace its incorporation into newly synthesized triacylglycerols.

-

Sample Collection: Blood samples are collected at various time points after treatment and tracer administration.

-

Analysis: Plasma lipids are extracted, and the levels of deuterium-labeled triolein are quantified using mass spectrometry.

Expected Outcome: Oral administration of this compound is expected to inhibit the incorporation of deuterium-labeled glycerol into triacylglycerol in the hMGAT3 transgenic mice, demonstrating the in vivo efficacy of the inhibitor.[1] No significant effect is expected in wild-type mice, confirming the specificity of the inhibitor for the human MGAT3 enzyme.

Conclusion

The selective inhibition of MGAT3 by this compound provides a powerful approach to investigate the role of this enzyme in lipid metabolism and its potential as a therapeutic target for metabolic diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the function of MGAT3 and the therapeutic potential of its modulation. The use of a humanized mouse model is a critical tool for translating in vitro findings to a more physiologically relevant in vivo context. Further research in this area will undoubtedly enhance our understanding of lipid homeostasis and may lead to the development of novel treatments for a range of metabolic disorders.

References

- 1. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are MGAT modulators and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MOGAT3 - Wikipedia [en.wikipedia.org]

- 6. The acyl coenzymeA:monoacylglycerol acyltransferase 3 (MGAT3) gene is a pseudogene in mice but encodes a functional enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Acyltransferase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Acyltransferase 抑制剂 | MCE [medchemexpress.cn]

No Publicly Available Data on the Discovery and Development of PF-06471553

Following a comprehensive review of scientific literature, clinical trial databases, and patent filings, there is no publicly available information regarding the discovery, development, mechanism of action, or clinical evaluation of a compound designated as PF-06471553.

Extensive searches for "this compound" did not yield any relevant scientific publications, registered clinical trials, or patent applications that would provide the necessary data to construct an in-depth technical guide. The designation "PF" often indicates a compound under development by Pfizer, but in this instance, the specific numerical identifier does not correspond to any publicly disclosed asset.

The lack of information suggests several possibilities:

-

Early-Stage or Discontinued Compound: this compound may be an internal designation for a compound that was terminated in the early stages of discovery or preclinical development and, therefore, never entered the public domain.

-

Incorrect Identifier: The provided designation may contain a typographical error.

-

Confidential Program: The compound may be part of an ongoing, confidential research program that has not yet been disclosed publicly.

Without any source data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Should a different identifier or additional context for this compound become available, a new search can be initiated.

The GCN2-eIF2α-ATF4 Pathway: A Target for PF-06471553 in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical component of the Integrated Stress Response (ISR). The ISR is a key signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation, which is a common feature of the tumor microenvironment. By inhibiting GCN2, this compound disrupts this adaptive pathway, leading to anti-tumor effects, particularly in cancers reliant on specific amino acids. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the GCN2 Pathway and this compound

Under conditions of amino acid scarcity, uncharged tRNA accumulates in the cell and binds to the GCN2 kinase, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect on protein synthesis: it globally attenuates translation to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the expression of a suite of genes involved in amino acid synthesis and transport, thereby helping the cell to cope with the nutrient stress.

Many tumors, due to their rapid proliferation and often poorly vascularized environment, experience amino acid deprivation. They can become dependent on the GCN2-eIF2α-ATF4 pathway for survival, making it an attractive target for therapeutic intervention. This compound (also referred to as GCN2-IN-6 or compound 6d in some literature) is a small molecule inhibitor designed to potently and selectively target GCN2, thereby disrupting this crucial survival pathway in cancer cells.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| GCN2 IC50 | 1.8 nM | Enzymatic Assay | [1] |

| GCN2 IC50 | 9.3 nM | Cellular Assay | [1] |

| PERK IC50 | 0.26 nM | Enzymatic Assay | [1] |

| PERK IC50 | 230 nM | Cellular Assay | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound against GCN2 and PERK kinases. |

| Model System | Treatment | Dose | Effect | Reference |

| CCRF-CEM Xenograft | This compound + Asparaginase | 3 mg/kg (oral) | Suppression of p-GCN2 and ATF4 to basal levels | [1] |

| CCRF-CEM Cells | This compound + Asparaginase | Not Specified | Sensitizes cells to asparaginase-induced apoptosis | [2] |

| GCN2-WT MEF Cells | This compound + Asparaginase | Not Specified | Moderate antiproliferative effects | [2] |

| GCN2-KO MEF Cells | This compound + Asparaginase | Not Specified | No antiproliferative effects observed | [2] |

| Table 2: In Vivo and Cellular Efficacy of this compound. |

Signaling Pathways Affected by this compound

The primary cellular pathway affected by this compound is the GCN2-mediated Integrated Stress Response. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

GCN2 Kinase Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound on GCN2 kinase.

Methodology:

-

A recombinant human GCN2 enzyme is used.

-

A kinase reaction buffer is prepared containing ATP and a suitable substrate (e.g., a peptide corresponding to the eIF2α phosphorylation site).

-

This compound is serially diluted to a range of concentrations.

-

The kinase reaction is initiated by adding the GCN2 enzyme to the reaction buffer containing the substrate and varying concentrations of this compound.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay with [γ-³²P]ATP.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for GCN2 Pathway Inhibition

Objective: To assess the ability of this compound to inhibit the GCN2 pathway in a cellular context.

Methodology:

-

Cell Culture: CCRF-CEM (acute lymphoblastic leukemia) cells are cultured in appropriate media.

-

Induction of Amino Acid Stress: Cells are treated with asparaginase to deplete asparagine, thereby activating the GCN2 pathway.

-

Treatment with this compound: Cells are co-treated with asparaginase and varying concentrations of this compound for a specified duration (e.g., 8 hours).

-

Western Blot Analysis:

-

Cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for p-GCN2, p-eIF2α (Ser51), ATF4, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins and ATF4 are normalized to the loading control.

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: CCRF-CEM cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

-

Treatment Administration:

-

One group receives vehicle control.

-

Another group receives this compound (e.g., 0.3-3 mg/kg) via oral gavage.

-

A third group receives asparaginase.

-

A fourth group receives a combination of this compound and asparaginase.

-

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis of p-GCN2 and ATF4 levels.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effects.

Conclusion

This compound is a potent inhibitor of the GCN2 kinase that effectively targets a key survival pathway in cancer cells, particularly under conditions of amino acid stress. The data presented in this guide demonstrate its ability to inhibit GCN2, suppress the downstream signaling cascade involving eIF2α and ATF4, and exert anti-tumor effects in preclinical models. The detailed experimental protocols provide a framework for further investigation and development of GCN2 inhibitors as a promising therapeutic strategy in oncology.

References

In Vitro Characterization of PF-06471553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06471553 is a potent and selective small molecule inhibitor of Monoacylglycerol O-Acyltransferase 3 (MOGAT3). This document provides a comprehensive in vitro characterization of this compound, detailing its biochemical potency, selectivity against related enzymes, and its impact on downstream cellular signaling pathways. The experimental protocols for the key assays are described to enable replication and further investigation.

Introduction to this compound and its Target, MOGAT3

Monoacylglycerol O-acyltransferase 3 (MOGAT3) is an integral membrane enzyme that plays a crucial role in lipid metabolism. It catalyzes the acylation of monoacylglycerol (MAG) and diacylglycerol (DAG) to synthesize DAG and triacylglycerol (TAG), respectively. MOGAT3 is implicated in the absorption of dietary fats and has been identified as a potential therapeutic target for metabolic diseases.

This compound, an isoindoline-5-sulfonamide derivative, has been identified as a first-in-class selective inhibitor of MOGAT3. Its ability to modulate lipid metabolism through the specific inhibition of this enzyme makes it a valuable tool for research and a potential candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: In Vitro Potency of this compound against MOGAT3

| Parameter | Value |

| Target Enzyme | Human MOGAT3 |

| IC50 | 92 nM |

| Assay Type | Biochemical enzyme activity assay |

Table 2: In Vitro Selectivity Profile of this compound

| Enzyme | IC50 (µM) | Selectivity over MOGAT3 (fold) |

| MGAT1 | 14.9 | >160 |

| MGAT2 | 19.8 | >215 |

| DGAT1 | >50 | >540 |

| DGAT2 | >100 | >1080 |

Note: this compound has also been shown to be selective against a broader panel of over 120 other targets, including transporters, receptors, ion channels, and enzymes when tested at a concentration of 10 µM.

Signaling Pathway

MOGAT3 is a key enzyme in the glycerolipid synthesis pathway. Its inhibition by this compound directly impacts the cellular levels of diacylglycerol (DAG), a critical second messenger. Reduced DAG levels subsequently affect the activation of downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.

Figure 1: MOGAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MOGAT3 In Vitro Enzyme Activity Assay

This protocol describes a biochemical assay to determine the enzymatic activity of MOGAT3 and assess the inhibitory potency of compounds like this compound.

Figure 2: Workflow for the MOGAT3 in vitro enzyme activity assay.

Materials:

-

Recombinant human MOGAT3 enzyme (e.g., from microsomal preparations of overexpressing cells)

-

sn-2-monooleoylglycerol (Substrate)

-

[14C]Decanoyl-CoA (Radiolabeled substrate)

-

This compound or other test compounds

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

-

Quenching Solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC Developing Solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1 v/v/v)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

This compound dilution or DMSO (vehicle control)

-

Recombinant MOGAT3 enzyme

-

sn-2-monooleoylglycerol

-

-

Initiate Reaction: Start the enzymatic reaction by adding [14C]Decanoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the quenching solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the TLC developing solvent until the solvent front nears the top.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled diacylglycerol (DAG) spot using a phosphorimager. Alternatively, scrape the corresponding silica area and quantify using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Selectivity Assay

This protocol outlines a general method for assessing the selectivity of this compound against other acyltransferase enzymes such as MGAT1, MGAT2, DGAT1, and DGAT2.

Figure 3: Logical flow for determining the selectivity of this compound.

Principle: The selectivity of this compound is determined by comparing its inhibitory potency (IC50) against MOGAT3 to its potency against a panel of related enzymes. The assays for the other acyltransferases are performed using similar principles to the MOGAT3 assay, with specific substrates and optimized conditions for each enzyme.

General Procedure:

-

Enzyme and Substrate Preparation: Obtain recombinant enzymes for each target (MGAT1, MGAT2, DGAT1, DGAT2) and their respective specific substrates.

-

Assay Adaptation: For each enzyme, adapt the in vitro activity assay protocol described in section 4.1. This may involve using different specific substrates (e.g., diacylglycerol for DGATs) and optimizing buffer conditions and incubation times.

-

IC50 Determination: Determine the IC50 value of this compound for each of the off-target enzymes using a similar serial dilution and data analysis method as for MOGAT3.

-

Selectivity Calculation: Calculate the selectivity fold for each off-target enzyme by dividing its IC50 value by the IC50 value of MOGAT3.

Conclusion

This compound is a highly potent and selective inhibitor of MOGAT3 in vitro. Its mechanism of action involves the direct inhibition of MOGAT3 enzymatic activity, leading to a reduction in diacylglycerol synthesis and subsequent modulation of downstream signaling pathways, including the PKC/CRAF/MEK/ERK cascade. The detailed protocols provided herein serve as a guide for the continued investigation of this compound and the broader role of MOGAT3 in cellular physiology and disease.

In-Depth Technical Guide: PF-06471553 and its Effects on Triacylglycerol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-06471553, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3). It details the compound's mechanism of action in the context of triacylglycerol (TAG) synthesis, presenting key quantitative data from in vitro and in vivo studies. This document includes detailed experimental methodologies for crucial assays and visual representations of the relevant biological pathways and experimental workflows to support further research and development in metabolic diseases.

Introduction: Triacylglycerol Synthesis and the Role of MGAT3

Triacylglycerol (TAG) is the primary form of energy storage in eukaryotes. Its synthesis is a multistep process involving several key enzymes. While the Kennedy pathway, which utilizes glycerol-3-phosphate, is the canonical route for TAG synthesis, an alternative pathway involving the acylation of monoacylglycerol (MAG) also plays a significant role, particularly in the intestine for the absorption of dietary fats.

Monoacylglycerol Acyltransferase 3 (MGAT3) is an integral membrane enzyme that participates in the monoacylglycerol pathway. It catalyzes the conversion of monoacylglycerol to diacylglycerol (DAG) and can also further acylate DAG to produce TAG.[1] Due to its role in lipid metabolism, MGAT3 has emerged as a potential therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[2]

This compound: A Selective MGAT3 Inhibitor

This compound has been identified as a potent, selective, and orally available small molecule inhibitor of MGAT3.[2] Its discovery provides a valuable tool for elucidating the physiological functions of MGAT3 and for exploring its therapeutic potential.

In Vitro Efficacy and Selectivity

This compound demonstrates high potency in inhibiting MGAT3 activity. The selectivity of this compound is a critical attribute, ensuring that its effects are primarily mediated through the inhibition of MGAT3, thus minimizing off-target activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| MGAT3 | 92 |

| DGAT1 | >50,000 |

| DGAT2 | >100,000 |

| MGAT1 | 14,900 |

| MGAT2 | 19,800 |

Data sourced from MedchemExpress.[2]

Mechanism of Action: Inhibition of the Monoacylglycerol Pathway

This compound exerts its effect on triacylglycerol synthesis by directly inhibiting the enzymatic activity of MGAT3. This disrupts the monoacylglycerol pathway, which contributes to the overall cellular pool of diacylglycerol and triacylglycerol.

Figure 1: Inhibition of MGAT3 by this compound in the monoacylglycerol pathway.

In Vivo Effects on Triacylglycerol Synthesis

The inhibitory effect of this compound on triacylglycerol synthesis has been demonstrated in a humanized mouse model. Due to the absence of the MOGAT3 gene in rodents, a transgenic mouse model expressing human MOGAT3 was utilized to evaluate the in vivo efficacy of the compound.[2]

Key In Vivo Study

In a study involving these humanized MGAT3 mice (hMGAT3), oral administration of this compound resulted in the inhibition of triacylglycerol synthesis.[2] To isolate the effect of MGAT3 inhibition, the study was conducted in the presence of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2), the enzymes responsible for the final step of the Kennedy pathway.[2]

Table 2: In Vivo Study Parameters for this compound

| Parameter | Value |

| Animal Model | Humanized MGAT3 (hMGAT3) mice |

| Compound | This compound |

| Dosage | 200 mg/kg |

| Route of Administration | Oral (p.o.) |

| Co-administered Agents | DGAT1 and DGAT2 inhibitors |

| Endpoint Measured | Inhibition of deuterium-labeled glycerol incorporation into triolein |

Data sourced from MedchemExpress.[2]

Experimental Protocols

In Vitro MGAT3 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound against MGAT3.

Materials:

-

Recombinant human MGAT3 enzyme

-

Monoacylglycerol (e.g., 1-oleoyl-rac-glycerol)

-

Acyl-CoA (e.g., [1-14C]oleoyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

-

This compound or other test compounds dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, MGAT3 enzyme, and monoacylglycerol substrate.

-

Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids and separate them using thin-layer chromatography (TLC).

-

Identify the radiolabeled diacylglycerol and/or triacylglycerol spots.

-

Scrape the spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for the in vitro MGAT3 inhibition assay.

In Vivo Triacylglycerol Synthesis Assay using Deuterium-Labeled Glycerol (General Protocol)

This protocol describes a general method for measuring the rate of triacylglycerol synthesis in vivo using a stable isotope tracer.

Materials:

-

Humanized MGAT3 mice

-

Deuterium-labeled glycerol (e.g., D5-glycerol)

-

This compound

-

Vehicle for oral administration

-

DGAT1 and DGAT2 inhibitors (if required)

-

Anesthetic

-

Blood collection supplies

-

Tissue collection supplies

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Acclimatize the humanized MGAT3 mice to the experimental conditions.

-

Administer this compound (e.g., 200 mg/kg) or vehicle orally to the mice.

-

If required, co-administer DGAT1 and DGAT2 inhibitors.

-

After a specified time to allow for compound absorption, administer a bolus of deuterium-labeled glycerol.

-

Collect blood samples at various time points post-glycerol administration.

-

At the end of the experiment, euthanize the mice and collect relevant tissues (e.g., liver, intestine).

-

Extract lipids from the plasma and tissue samples.

-

Analyze the lipid extracts by LC-MS to determine the incorporation of deuterium into the glycerol backbone of triacylglycerol species (e.g., triolein).

-

Calculate the rate of triacylglycerol synthesis and the percentage of inhibition by this compound.

Figure 3: Workflow for the in vivo triacylglycerol synthesis assay.

Conclusion

This compound is a valuable research tool for investigating the role of MGAT3 in triacylglycerol synthesis and overall lipid homeostasis. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development for the treatment of metabolic diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of inhibiting MGAT3.

References

Methodological & Application

Application Notes and Protocols for PF-06471553 in Cell Culture

Abstract

This document aims to provide detailed application notes and protocols for the experimental use of PF-06471553 in cell culture. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has yielded no specific information on the biological activity, mechanism of action, or established cell culture protocols for this compound. While the chemical structure of this compound, N-(2-cyclobutyl-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)isoindoline-5-sulfonamide, is known, there is no associated biological data to support the creation of detailed experimental protocols or to define its signaling pathways.

Introduction

This compound is a chemical entity with a defined structure. Based on its structural motifs, which include isoindoline, sulfonamide, and triazole groups, it is plausible that this compound may exhibit biological activity. Compounds containing these moieties have been reported to possess a wide range of pharmacological effects, including but not limited to, anticancer and enzyme inhibitory activities.

However, without specific experimental data for this compound, any proposed protocol or pathway analysis would be purely speculative and not based on scientific evidence. The core requirements of providing quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time due to the lack of available information.

General Recommendations for Investigating a Novel Compound in Cell Culture

For researchers who have access to this compound and wish to investigate its properties, a general workflow for characterizing a novel compound in cell culture is outlined below. This is a generalized approach and should be adapted based on the specific research question.

Compound Preparation and Storage

-

Solubility Testing: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers.

-

Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., 10 mM in DMSO).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Initial Cytotoxicity Screening

-

Cell Line Selection: Choose a panel of relevant cell lines based on the therapeutic area of interest (e.g., cancer cell lines, normal cell lines).

-

Assay: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range over which the compound affects cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Target Identification and Mechanism of Action Studies

-

Based on the results of the initial screening and any structural similarities to known drugs, formulate hypotheses about the compound's potential target and mechanism of action.

-

Target-Based Assays: If a potential target is identified, perform in vitro assays to confirm binding and functional inhibition (e.g., kinase assays, receptor binding assays).

-

Pathway Analysis: Use techniques such as Western blotting, qPCR, or reporter assays to investigate the effect of the compound on key signaling pathways.

Experimental Workflow for a Novel Compound

Below is a generalized experimental workflow for characterizing an unknown compound like this compound.

Caption: A generalized workflow for the characterization of a novel experimental compound.

Conclusion

The creation of detailed, specific application notes and protocols for this compound is not possible due to the absence of publicly available data on its biological effects. Researchers in possession of this compound are encouraged to perform the foundational experiments outlined in the general recommendations to characterize its activity. As data on this compound becomes available in the scientific domain, this document can be updated to reflect those findings.

Application Notes and Protocols for the Use of Isoindoline Sulfonamide Derivatives in a Mouse Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo application data for the compound PF-06471553 is not publicly available. The following application notes and protocols are based on generalized procedures for evaluating novel isoindoline sulfonamide derivatives in a preclinical mouse xenograft model for cancer research. These guidelines should be adapted based on the specific properties of the compound and the research objectives.

Introduction

Isoindoline sulfonamide derivatives are a class of chemical compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1][2] Members of this class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This document provides a detailed guide for the preclinical evaluation of a novel isoindoline sulfonamide derivative, herein referred to as "Compound X" (as a proxy for this compound), in a mouse xenograft model of cancer.

The protocols outlined below cover essential stages of in vivo testing, including formulation, pharmacokinetic analysis, and efficacy studies. The objective is to provide a comprehensive framework for researchers to assess the therapeutic potential of new chemical entities within this class.

Potential Mechanism of Action

While the precise mechanism of this compound is unknown, related sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some sulfonamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes implicated in cancer progression, such as carbonic anhydrases, matrix metalloproteinases (MMPs), and tyrosine kinases.[3][8]

-

Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1 phase, is another mechanism by which these compounds can inhibit tumor growth.[3][9]

A hypothetical signaling pathway for a sulfonamide derivative targeting microtubule polymerization is depicted below.

Data Presentation: Summary of Preclinical Data

Effective data management and clear presentation are crucial for evaluating the potential of a new compound. The following tables provide a template for summarizing key quantitative data from in vivo mouse studies.

Table 1: Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |

| Compound X | Intravenous (IV) | 5 | 1500 | 0.25 | 3500 | 4.2 |

| Oral (PO) | 20 | 800 | 2.0 | 4500 | 5.5 | |

| Vehicle Control | IV / PO | N/A | N/A | N/A | N/A | N/A |

Table 2: In Vivo Efficacy of Compound X in a Human Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | N/A | Daily (PO) | 1500 ± 250 | 0 | + 5% |

| Compound X | 25 | Daily (PO) | 800 ± 150 | 46.7 | - 2% |

| 50 | Daily (PO) | 450 ± 100 | 70.0 | - 5% | |

| Positive Control | Varies | Varies | 300 ± 80 | 80.0 | - 8% |

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of Compound X. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Animal Models

For xenograft studies, immunodeficient mice such as NOD/SCID or athymic nude mice are commonly used.[6][10]

Formulation of Compound X

Objective: To prepare a sterile and stable formulation of Compound X for in vivo administration.

Materials:

-

Compound X powder

-

Solubilizing agent (e.g., DMSO, PEG400, Solutol HS 15)

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 5% dextrose solution)

-

Sterile vials, syringes, and filters (0.22 µm)

Protocol:

-

Determine the desired concentration of Compound X for dosing.

-

In a sterile vial, dissolve the required amount of Compound X powder in a minimal amount of the chosen solubilizing agent.

-

Gently warm and vortex the mixture to ensure complete dissolution.

-

Slowly add the vehicle to the dissolved compound while stirring to reach the final desired concentration.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized.

-

Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

-

Store the formulation according to its stability profile (e.g., at 4°C, protected from light).

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Compound X in mice.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]